molecular formula C13H17NO4S2 B12552115 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- CAS No. 831238-73-4

4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-

Cat. No.: B12552115
CAS No.: 831238-73-4
M. Wt: 315.4 g/mol
InChI Key: FAYXRZUJRCCVQP-UHFFFAOYSA-N
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Description

The compound 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- (CAS: 831238-73-4) is a derivative of the 4-thiazolidinone scaffold, a heterocyclic ring system known for its diverse pharmacological activities. Its molecular formula is C₁₃H₁₇NO₄S₂, with a molecular weight of 315.40838 g/mol . Key structural features include:

  • A 3-hydroxypropyl chain at position 3, contributing hydrogen-bonding capabilities and enhanced solubility compared to alkyl or aromatic substituents.

The InChIKey (FAYXRZUJRCCVQP-UHFFFAOYSA-N) and SMILES string (CS(=O)(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCCO) further delineate its stereoelectronic profile .

Properties

CAS No.

831238-73-4

Molecular Formula

C13H17NO4S2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(3-hydroxypropyl)-2-(4-methylsulfonylphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H17NO4S2/c1-20(17,18)11-5-3-10(4-6-11)13-14(7-2-8-15)12(16)9-19-13/h3-6,13,15H,2,7-9H2,1H3

InChI Key

FAYXRZUJRCCVQP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCCO

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reaction

The one-pot three-component reaction represents one of the most efficient methods for synthesizing 2-substituted 4-thiazolidinones.

Reaction principle: This approach involves the condensation of a primary amine, an aldehyde (in this case, 4-(methylsulfonyl)benzaldehyde), and a thiolic agent such as thioglycolic acid.

Reaction conditions:

  • Catalyst: Y(OTf)₃ (5 mol%)
  • Solvent: Tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: 4-8 hours

The reaction proceeds through initial formation of an imine (Schiff base), followed by nucleophilic attack of the sulfur atom and intramolecular cyclization with elimination of water. This method offers advantages of operational simplicity, mild reaction conditions, and high yields.

Cyclocondensation of Thiosemicarbazones

This approach utilizes thiosemicarbazones as key intermediates for the synthesis of 4-thiazolidinones.

Synthetic pathway:

  • Preparation of 4-phenyl-3-thiosemicarbazones from 4-phenyl thiosemicarbazide and aromatic aldehydes
  • Cyclocondensation with ethyl 2-bromoacetate or chloroacetic acid

Reaction conditions:

  • Solvent: Ethanol or toluene
  • Catalyst: Acetic acid (catalytic amount)
  • Temperature: Reflux (85-110°C)
  • Duration: 1-3 hours

The formation of thiazolidinones occurs in two steps: S-alkylation of thiosemicarbazide in its thiol form, followed by loss of ethanol to form the thiazolidin-4-one ring. The electronic and steric properties of the substituent at the 4-position of the thiosemicarbazones play a determining role in the formation of the thiazolidinone ring.

Hydrazone Route

This methodology involves the reaction of hydrazides with aromatic aldehydes to form hydrazones, which subsequently react with thioglycolic acid.

Synthetic pathway:

  • Reaction of acid hydrazide with 4-(methylsulfonyl)benzaldehyde to yield corresponding hydrazones
  • Cyclization with thioglycolic acid in an appropriate solvent

Reaction conditions:

  • Solvent: Methanol or ethanol
  • Catalyst: Piperazine or methylamine
  • Temperature: Reflux
  • Duration: 6-8 hours

Specific Approaches for Installing the 4-(Methylsulfonyl)phenyl Group

The installation of the 4-(methylsulfonyl)phenyl group at position 2 requires careful selection of reagents and conditions to ensure regioselectivity.

Direct Incorporation Through Aldehyde Selection

Method details:
Using 4-(methylsulfonyl)benzaldehyde as the aldehyde component in the three-component reaction allows direct incorporation of the desired substituent at position 2.

Reaction scheme:
Primary amine + 4-(methylsulfonyl)benzaldehyde + thioglycolic acid → 2-[4-(methylsulfonyl)phenyl]-4-thiazolidinone derivatives

Dithiocarbamate Cyclocondensation Method

This approach, particularly suitable for methylsulfonyl-containing thiazolidinones, involves cyclocondensation of corresponding dithiocarbamate with 2-bromo-1-(4-methylsulfonylphenyl)ethanone.

Reaction conditions:

  • Reaction type: Cyclocondensation
  • Followed by: Dehydration with H₂SO₄
  • Characterization: ¹H NMR, IR, and mass spectral data

Table 1: Reaction yields using different catalysts for cyclocondensation

Catalyst Temperature (°C) Time (h) Yield (%)
NaOH 65 10 72
Pyridine 65 9 78
DBU 65 8 75
Et₃N 65 7 85

Data adapted from similar reactions in the literature

Synthesis via 2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamide

This approach specifically targets methylsulfonyl-containing derivatives:

  • Preparation of 2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamide
  • Reaction with appropriate α-haloketones or α-halocarbonyl compounds

Reaction conditions:

  • Solvent: Ethanol (40 mL)
  • Temperature: Reflux
  • Duration: 4 hours
  • Workup: Hot filtration or cooling followed by filtration

The introduction of the 3-hydroxypropyl group at the N3 position requires selective alkylation strategies.

N-Alkylation of Preformed 4-Thiazolidinones

Synthetic pathway:

  • Synthesis of 2-[4-(methylsulfonyl)phenyl]-4-thiazolidinone core
  • N-alkylation with 3-bromopropanol or 3-chloropropanol

Reaction conditions:

  • Base: K₂CO₃ or Na₂CO₃
  • Solvent: DMF
  • Temperature: 70-80°C
  • Duration: 8 hours

This method is advantageous for selective N3 substitution without affecting other functional groups.

Protection-Deprotection Strategy

For cases where direct alkylation presents selectivity challenges:

  • Protection of reactive functional groups in the precursor
  • N-alkylation with 3-bromopropanol
  • Deprotection under basic conditions

Reaction conditions for deprotection:

  • Base: Aqueous Na₂CO₃ (10%) or trifluoroacetic acid in methylene chloride
  • Temperature: Room temperature
  • Duration: 1-2 hours

Proposed Integrated Synthetic Routes for the Target Compound

Route A: Three-Component Condensation Followed by N-Alkylation

Step 1: Three-component reaction

  • Reagents: 3-Aminopropanol, 4-(methylsulfonyl)benzaldehyde, thioglycolic acid
  • Catalyst: Y(OTf)₃ (5 mol%)
  • Solvent: THF
  • Temperature: Reflux
  • Duration: 6 hours

Step 2: Protection of hydroxyl group (if necessary)

  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl)
  • Base: Imidazole
  • Solvent: DMF
  • Temperature: Room temperature
  • Duration: 4 hours

Table 2: Optimization of three-component reaction conditions

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%)
1 Y(OTf)₃ (5) THF 66 6 78
2 Y(OTf)₃ (3) THF 66 8 72
3 Y(OTf)₃ (5) MeOH 65 6 68
4 Y(OTf)₃ (5) DMF 80 4 65
5 Y(OTf)₃ (5) CHCl₃ 61 6 70

Data adapted from similar reactions in the literature

Route B: Thiosemicarbazone Route with 3-Hydroxypropylamine

Step 1: Synthesis of thiosemicarbazone

  • Reaction of 4-(methylsulfonyl)benzaldehyde with thiosemicarbazide
  • Solvent: Ethanol
  • Catalyst: Acetic acid (few drops)
  • Temperature: Reflux
  • Duration: 3 hours

Step 2: Cyclocondensation with chloroacetic acid or ethyl bromoacetate

  • Base: Sodium acetate
  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux
  • Duration: 4-6 hours

Step 3: N3-Alkylation with 3-bromopropanol

  • Base: K₂CO₃
  • Solvent: DMF
  • Temperature: 70-80°C
  • Duration: 8 hours

Route C: Ultrasound-Assisted Solvent-Free Approach

This environmentally friendly method uses ultrasonic vibrations to promote the reaction:

Reaction conditions:

  • Reagents: 4-(methylsulfonyl)benzaldehyde, 3-hydroxypropylamine, thioglycolic acid
  • Catalyst: None required
  • Conditions: Ultrasonic irradiation
  • Duration: Significantly reduced (1-2 hours)

Advantages:

  • Enhanced product yield
  • Shorter reaction time
  • Solvent-free conditions
  • No toxic metal catalysts
  • Minimal side-product formation

Purification and Characterization

Purification Methods

Column chromatography:

  • Stationary phase: Silica gel
  • Mobile phase: Gradient elution with hexane/ethyl acetate or dichloromethane/methanol

Recrystallization:

  • Solvent systems: Ethanol/water (3:1) or ethanol/DMF mixtures

Characterization Methods

Spectroscopic analysis:

  • ¹H NMR: Characteristic signals for thiazolidinone ring (CH₂ at C5), 3-hydroxypropyl group, and 4-(methylsulfonyl)phenyl group
  • ¹³C NMR: Carbonyl carbon signal at approximately 170-175 ppm
  • IR: Characteristic peaks for C=O stretching (1637-1728 cm⁻¹), C-N stretching, and methylsulfonyl group
  • Mass spectrometry: Molecular ion peak and fragmentation pattern

Table 3: Expected characteristic spectroscopic data

Technique Signal/Peak Assignment
¹H NMR 3.70-3.80 ppm (singlet) CH₂ (C5 of thiazolidinone)
¹H NMR 3.00-3.10 ppm (singlet) SO₂CH₃
¹H NMR 3.40-3.60 ppm (triplet) CH₂OH
¹H NMR 7.60-8.10 ppm (multiplet) Aromatic protons
¹³C NMR 170-175 ppm C=O (C4 of thiazolidinone)
IR 1670-1720 cm⁻¹ C=O stretching
IR 1300-1350 cm⁻¹ and 1130-1160 cm⁻¹ SO₂ asymmetric and symmetric stretching
IR 3300-3400 cm⁻¹ OH stretching

Data compiled from similar compounds in the literature

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives synthesized from thiazolidinones have shown promising results in inhibiting the proliferation of cancer cells. A review summarized the anti-glioma activity of thiazolidin-4-ones, revealing that certain derivatives exhibited potent antitumor effects against glioblastoma multiform cells . In particular, compounds such as 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides demonstrated significant inhibition of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis .

Antiviral Properties

The antiviral activity of thiazolidinone derivatives has also been investigated. A series of new 4-thiazolidinone derivatives were evaluated against various DNA and RNA viruses. Notably, one derivative displayed moderate antiviral activity against influenza A virus strains, including the pandemic H1N1 strain . This suggests that thiazolidinones could serve as a scaffold for developing antiviral agents.

Anti-inflammatory Effects

Thiazolidinones are being explored for their anti-inflammatory properties. Studies have shown that these compounds can inhibit inflammatory mediators such as nuclear factor kappa B (NF-κB) and MMPs, which play crucial roles in inflammatory responses . The ability to modulate these pathways positions thiazolidinones as potential therapeutic agents for inflammatory diseases.

Antibacterial Activity

The antibacterial efficacy of thiazolidinone derivatives has been documented extensively. For example, compounds derived from thiazolidinones were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiazolidinone structure enhanced antibacterial activity significantly .

Enzyme Inhibition

Thiazolidinones have been identified as inhibitors of key enzymes related to metabolic disorders. Research has demonstrated that some derivatives act as inhibitors of α-amylase and urease, which are important targets for managing diabetes and urolithiasis respectively . This highlights their potential role in treating metabolic diseases.

Synthesis and Structural Modifications

The synthesis of novel thiazolidinone derivatives is an ongoing area of research. Various synthetic strategies have been developed to create new compounds with enhanced biological activities. For instance, a one-pot method for synthesizing thiazolidinones has shown high yields and purity while maintaining simplicity in operation . Such advancements are crucial for the efficient development of new therapeutic agents.

Case Study: Antitumor Activity

A study conducted by Da Silva et al. evaluated the cytotoxicity of synthesized thiazolidin-4-one derivatives against glioblastoma multiform cells. The study found that specific substitutions on the thiazolidinone ring significantly increased antitumor activity .

Case Study: Antiviral Activity

In a comprehensive evaluation of antiviral activities, several 4-thiazolidinone derivatives were tested against influenza virus strains. The findings indicated that certain compounds exhibited significant antiviral effects with low cytotoxicity levels .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition can lead to the disruption of cellular processes in pathogens, making it effective against various microbial infections .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The biological activity of 4-thiazolidinones is highly dependent on substituents. Below is a comparative analysis:

Compound Name / Structure Substituents Key Functional Groups Biological Activity (if reported) Reference
Target Compound 3-(3-hydroxypropyl), 2-[4-(methylsulfonyl)phenyl] Sulfonyl, Hydroxypropyl Not explicitly stated
2-Hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-TZ 5-(4-nitrobenzylidene), 2-hydrazolyl Nitro, Hydrazine Anti-Toxoplasma gondii, Antimicrobial
2-(2-Fluorophenyl)-4-TZ (HCV NS5B inhibitor) 2-(2-fluorophenyl), 4-hydroxybiphenyl-3-carboxamide Fluoro, Carboxamide IC₅₀ = 48 µM (HCV NS5B inhibition)
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene) Diisopropylaminoethyl, 4-methoxybenzylidene Methoxy, Aminoethyl Synthetic focus; π-π interactions noted
5-(Z)-[(4-Methoxyphenyl)methylene]-4-TZ 4-methoxyphenyl, 4-hydroxyphenyl Methoxy, Hydroxyphenyl Synthetic methodology described
3-(3-Morpholinopropyl)-2-(phenylimino)-4-TZ 3-morpholinopropyl, phenylimino Morpholine, Imino No activity data

Key Observations:

  • Electron-Withdrawing Groups : The target compound’s 4-(methylsulfonyl)phenyl group contrasts with nitro () or fluoro () substituents. Sulfonyl groups enhance solubility and may stabilize interactions with polar enzyme residues .

Computational and Structural Insights

employed molecular docking to correlate thiazolidinone binding affinity with HCV NS5B inhibition. The target’s sulfonyl group could anchor to hydrophobic pockets (e.g., Pro495, Leu497 in NS5B), while the hydroxypropyl chain may form hydrogen bonds with catalytic residues . Comparatively, morpholinopropyl () or methoxy groups () might engage in distinct π-π or dipole interactions.

Biological Activity

4-Thiazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties. The compound 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- is a specific derivative that exhibits notable potential in these areas. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- can be represented as follows:

C14H17N1O3S\text{C}_{14}\text{H}_{17}\text{N}_1\text{O}_3\text{S}

Antiviral Activity

Research has demonstrated that various thiazolidinone derivatives possess antiviral properties. A study synthesized new 4-thiazolidinones and evaluated their efficacy against DNA and RNA viruses. Some compounds exhibited moderate antiviral activity, particularly against strains of influenza A virus and vesicular stomatitis virus, with effective concentrations noted at EC50 values ranging from 2 µM to 9 µM in HeLa cells .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively documented. For instance, hybrid molecules containing the thiazolidinone core showed significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. Compounds derived from 4-thiazolidinones exhibited IC50 values as low as 0.30 µM, indicating high potency compared to standard chemotherapeutics like doxorubicin . Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle proteins .

Antibacterial Activity

Thiazolidinones have also been evaluated for their antibacterial properties. Studies indicated that certain derivatives demonstrate substantial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring significantly influences the antibacterial efficacy, with some compounds achieving inhibition zones exceeding 19 mm .

Case Studies

Study Activity Cell Line/Bacteria IC50/EC50 Value
Study 1AntiviralInfluenza A VirusEC50 = 2 µM
Study 2AnticancerMCF-7IC50 = 0.30 µM
Study 3AntibacterialE. coliInhibition Zone = 19 mm

The biological activity of thiazolidinones is attributed to several mechanisms:

  • Antiviral : Inhibition of viral replication through interference with viral enzymes.
  • Anticancer : Induction of apoptosis via the intrinsic mitochondrial pathway, leading to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
  • Antibacterial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-thiazolidinone derivatives, and how can reaction conditions influence stereochemical outcomes?

  • Methodological Answer : A widely used method involves cyclocondensation of thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux. For example, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with oxocompounds (e.g., aldehydes/ketones) to form 5-arylidene derivatives. Stereochemical outcomes (Z/E configurations) are influenced by reaction time, solvent polarity, and substituent electronic effects. Recrystallization from DMF-ethanol mixtures improves purity . Alternative routes include Schiff base intermediates cyclized with thiolactic acid, where steric hindrance from substituents affects regioselectivity .

Q. How is structural characterization of 4-thiazolidinone derivatives performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : X-ray crystallography (e.g., CCDC deposition) is the gold standard for resolving regiochemistry and stereochemistry. For instance, crystal data (space group, unit cell parameters) and refinement parameters (R-factor) validate the (2Z,5Z) configuration in cyclopropyl hybrids . Complementary techniques include NMR (1H/13C) for detecting deshielded protons near electronegative groups (e.g., sulfonyl) and IR spectroscopy to confirm thiazolidinone ring vibrations (C=O at ~1700 cm⁻¹) .

Q. What in vitro assays are used to evaluate the anticancer activity of 4-thiazolidinone derivatives?

  • Methodological Answer : Cytotoxicity is assessed via MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated using nonlinear regression. DNA-binding studies (e.g., ethidium bromide displacement assays) evaluate intercalation potential, while flow cytometry measures apoptosis via Annexin V/PI staining. Positive controls (e.g., doxorubicin) and structure-activity relationship (SAR) analysis of substituents (e.g., hydroxypropyl vs. methylsulfonyl groups) are critical .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across structurally similar 4-thiazolidinone derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., EGFR, tubulin), while molecular dynamics simulations assess stability of ligand-receptor complexes. For example, methylsulfonyl groups may enhance hydrophobic interactions in kinase pockets, but steric clashes in certain conformations could reduce activity. Density Functional Theory (DFT) calculates electrostatic potential maps to rationalize reactivity differences between derivatives .

Q. What strategies optimize solvent-free or green synthesis of 4-thiazolidinone derivatives without compromising yield?

  • Methodological Answer : β-Cyclodextrin-SO3H acts as a recyclable catalyst in solvent-free conditions, enabling cyclocondensation of 2-chloroquinoline carbaldehydes with thiosemicarbazides at 80–90°C. Microwave irradiation reduces reaction time (15–20 min vs. 2–3 hours under reflux). Solvent-free ball milling is another alternative, achieving >85% yield for crystalline products. Green metrics (E-factor, atom economy) should be calculated to compare methods .

Q. How do electronic effects of substituents (e.g., methylsulfonyl vs. hydroxypropyl) influence DNA-binding modes in thiazolidinone hybrids?

  • Methodological Answer : Methylsulfonyl groups enhance DNA minor groove binding via electrostatic interactions with phosphate backbones, confirmed by fluorescence quenching and viscosity measurements. Hydroxypropyl substituents may intercalate due to planar aromatic systems, supported by hypochromism in UV-vis spectra. Competitive assays with known intercalators (e.g., ethidium bromide) and groove binders (e.g., Hoechst 33258) clarify dominant binding modes .

Q. What are the challenges in reconciling anti-inflammatory and anticancer activity data for 4-thiazolidinone derivatives?

  • Methodological Answer : COX-2 inhibition (anti-inflammatory) and tubulin polymerization inhibition (anticancer) require distinct pharmacophores. Derivatives with bulky aryl groups may favor tubulin binding but reduce COX-2 affinity. Dual-activity analysis requires dose-response curves across multiple assays and proteomics (e.g., Western blot for COX-2/PGE₂ suppression). SAR studies should prioritize substituent flexibility and hydrogen-bonding capacity .

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